molecular formula C7H12F3NO B15257826 1,1,1-Trifluoro-3-(oxolan-3-yl)propan-2-amine

1,1,1-Trifluoro-3-(oxolan-3-yl)propan-2-amine

Cat. No.: B15257826
M. Wt: 183.17 g/mol
InChI Key: VQCKYYHVYWBJQC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,1,1-Trifluoro-3-(oxolan-3-yl)propan-2-amine involves several steps. One common synthetic route includes the reaction of 1,1,1-trifluoro-2-propanol with oxirane in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and pressures to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, often utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

1,1,1-Trifluoro-3-(oxolan-3-yl)propan-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1,1-Trifluoro-3-(oxolan-3-yl)propan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-3-(oxolan-3-yl)propan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the oxolane ring, enables the compound to bind to specific active sites, modulating the activity of target proteins and pathways .

Comparison with Similar Compounds

1,1,1-Trifluoro-3-(oxolan-3-yl)propan-2-amine can be compared with other fluorinated compounds such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the oxolane ring, which imparts specific chemical and biological properties that are not observed in the other compounds mentioned.

Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

1,1,1-trifluoro-3-(oxolan-3-yl)propan-2-amine

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(11)3-5-1-2-12-4-5/h5-6H,1-4,11H2

InChI Key

VQCKYYHVYWBJQC-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CC(C(F)(F)F)N

Origin of Product

United States

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